molecular formula C19H18N4O3S B11649846 3-Amino-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

3-Amino-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B11649846
M. Wt: 382.4 g/mol
InChI Key: KBKADNMDGVPMHG-UHFFFAOYSA-N
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Description

    Reagents: 4-nitroaniline.

    Conditions: Coupling reactions using reagents like EDCI or DCC in the presence of catalysts such as DMAP.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step organic reactions

  • Formation of the Thieno[3,2-e]pyridine Core

      Starting Materials: Thiophene derivatives and pyridine derivatives.

      Reaction Conditions: Cyclization reactions often involve heating with catalysts such as Lewis acids (e.g., AlCl3) or bases (e.g., K2CO3) in solvents like toluene or DMF.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like KMnO4 or H2O2.

      Products: Oxidized derivatives, potentially altering the amino or thieno groups.

  • Reduction

      Reagents: Reducing agents such as NaBH4 or LiAlH4.

      Products: Reduced forms, possibly affecting the nitro group to form amines.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Products: Substituted derivatives, modifying the aromatic rings or the amino group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like NBS in CCl4.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can catalyze various organic reactions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Biological Probes: Used in the development of probes for imaging or studying biological processes.

Industry

    Dyes and Pigments: The compound’s aromatic structure and functional groups make it suitable for use in the synthesis of dyes and pigments.

    Polymers: Can be incorporated into polymer backbones to impart specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 3-Amino-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide exerts its effects depends on its interaction with molecular targets. These interactions can involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity by binding to the active site or allosteric sites.

    Receptor Modulation: Acting as an agonist or antagonist at receptor sites, influencing signal transduction pathways.

    DNA Intercalation: Inserting between DNA base pairs, potentially affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
  • 3-Amino-N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
  • 3-Amino-N-(2-naphthyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Uniqueness

The uniqueness of 3-Amino-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its nitrophenyl group, in particular, can participate in unique electronic interactions and redox reactions, setting it apart from similar compounds.

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

6-amino-N-(4-nitrophenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C19H18N4O3S/c20-16-14-10-11-4-2-1-3-5-15(11)22-19(14)27-17(16)18(24)21-12-6-8-13(9-7-12)23(25)26/h6-10H,1-5,20H2,(H,21,24)

InChI Key

KBKADNMDGVPMHG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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